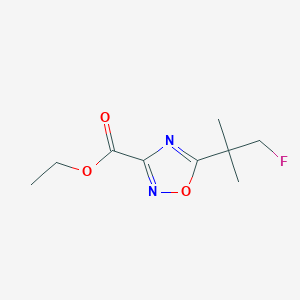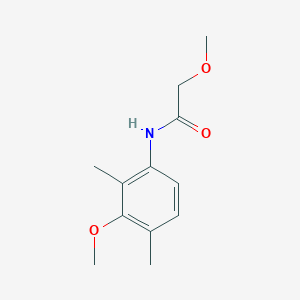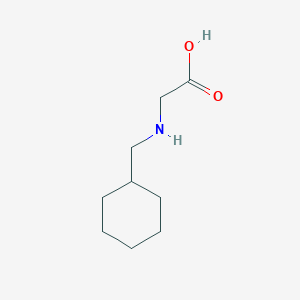
Fmoc-(S)-3-(4-(tert-butoxycarbonyl)biphenyl-4-yl)-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4’-(tert-butoxycarbonyl)-[1,1’-biphenyl]-4-yl)propanoic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) protecting groups, which are commonly used in peptide synthesis to protect amino acids during the formation of peptide bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4’-(tert-butoxycarbonyl)-[1,1’-biphenyl]-4-yl)propanoic acid typically involves multiple steps, including the protection of amino groups and the coupling of various intermediates. The process often starts with the protection of the amino group using the Fmoc group, followed by the introduction of the Boc-protected biphenyl moiety. The reaction conditions usually involve the use of organic solvents such as dichloromethane (DCM) and dimethylformamide (DMF), along with coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput techniques can enhance the efficiency and yield of the synthesis process. Additionally, purification methods such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4’-(tert-butoxycarbonyl)-[1,1’-biphenyl]-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to remove protecting groups or modify the structure.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can lead to deprotected or modified compounds.
Aplicaciones Científicas De Investigación
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4’-(tert-butoxycarbonyl)-[1,1’-biphenyl]-4-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4’-(tert-butoxycarbonyl)-[1,1’-biphenyl]-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s protecting groups play a crucial role in stabilizing intermediates during peptide synthesis, allowing for the selective formation of peptide bonds. Additionally, the biphenyl moiety may interact with biological targets, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- N6-(((9H-fluoren-9-yl)methoxy)carbonyl)-N2-(tert-butoxycarbonyl)-L-lysine
- 4-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)benzoic acid
Uniqueness
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4’-(tert-butoxycarbonyl)-[1,1’-biphenyl]-4-yl)propanoic acid is unique due to its specific combination of Fmoc and Boc protecting groups, along with the biphenyl moiety. This combination provides distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Propiedades
Fórmula molecular |
C35H33NO6 |
|---|---|
Peso molecular |
563.6 g/mol |
Nombre IUPAC |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]phenyl]propanoic acid |
InChI |
InChI=1S/C35H33NO6/c1-35(2,3)42-33(39)25-18-16-24(17-19-25)23-14-12-22(13-15-23)20-31(32(37)38)36-34(40)41-21-30-28-10-6-4-8-26(28)27-9-5-7-11-29(27)30/h4-19,30-31H,20-21H2,1-3H3,(H,36,40)(H,37,38)/t31-/m0/s1 |
Clave InChI |
BBIIRYWQTZOFQE-HKBQPEDESA-N |
SMILES isomérico |
CC(C)(C)OC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
SMILES canónico |
CC(C)(C)OC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Amino-5-(2-diethylamino-ethyl)-5H-pyrido[4,3-b]indole-4-carbonitrile](/img/structure/B14895979.png)
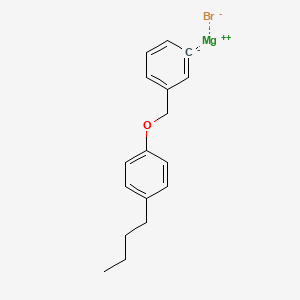
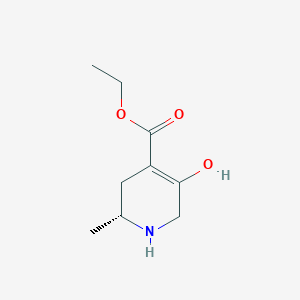

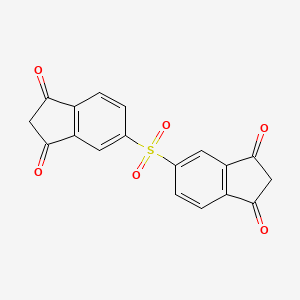
![2-methoxy-N-[(2Z)-4-methyl-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B14896010.png)
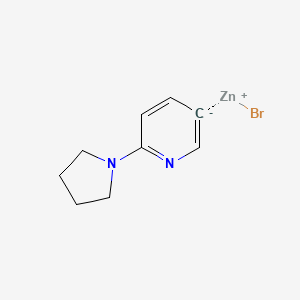
![(2E)-2-[1-(3,8,8-trimethyl-1,6-dioxo-2,7-dioxaspiro[4.4]non-3-yl)ethylidene]hydrazinecarbothioamide](/img/structure/B14896016.png)
